![molecular formula C19H20N6O5 B2877769 4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1251681-99-8](/img/structure/B2877769.png)
4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzoxazepine ring, followed by the introduction of the benzylsulfonyl and fluorobenzyl groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazepine ring provides a rigid, planar structure, while the benzylsulfonyl and fluorobenzyl groups may add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces it can form .Scientific Research Applications
Synthesis and Pharmacological Potential
The compound 4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine falls within the class of benzoxazepine derivatives, which have been explored for their potential in pharmacological applications, particularly as antipsychotic agents. A series of structurally related arylsulfonyl substituted 3-benzazepines, including compounds with similar structures to the one , have displayed dopamine and serotonin antagonist activities. These compounds are considered promising for the treatment of schizophrenia and other central nervous system (CNS) disorders, either alone or in combination with other medications (Howard, 2005).
Chemical Synthesis and Process Development
In the realm of organic synthesis, the benzoxazepine core is a critical component in several kinase inhibitors, including mTOR inhibitors. The process development for scalable synthesis of compounds featuring the benzoxazepine core has been reported, with detailed methodologies for synthesizing key intermediates and final compounds. This includes the synthesis of tetrahydrobenzo[f][1,4]oxazepine cores and their functionalization, highlighting the importance of such structures in medicinal chemistry (Naganathan et al., 2015).
Antibacterial Activity
Sulfone derivatives containing benzoxazepine structures have demonstrated significant antibacterial activities against plant pathogens such as rice bacterial leaf blight. These compounds, by enhancing plant defense mechanisms and inhibiting pathogen growth, present a potential avenue for agricultural applications, showcasing the diverse utility of benzoxazepine derivatives beyond human medicine (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5/c1-29-18(27)13-2-4-14(5-3-13)21-15(26)12-25-19(28)24-7-6-20-16(17(24)22-25)23-8-10-30-11-9-23/h2-7H,8-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYAZFVHSRPATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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